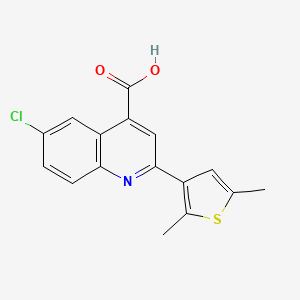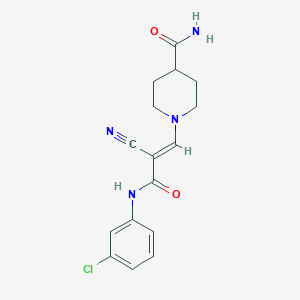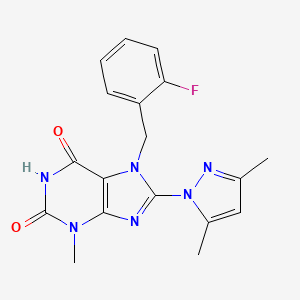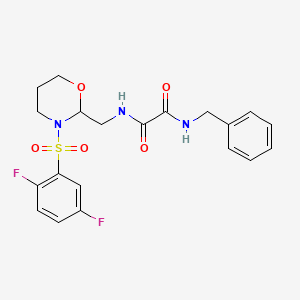![molecular formula C22H22N2O4S B2734007 1-(4-Methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione CAS No. 627482-51-3](/img/structure/B2734007.png)
1-(4-Methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Sulfur-Transfer Agents and Polymerization Catalysts
Compounds related to sulfur-transfer agents, such as 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, are utilized in various synthetic pathways, including the preparation of sulfur-containing polymers. These agents facilitate the introduction of sulfur atoms into polymers, enabling the creation of materials with unique properties, such as enhanced durability and chemical resistance (Klose, Reese, & Song, 1997).
Antimicrobial and Antifungal Applications
Similar derivatives, specifically pyrrolidine diones, have been synthesized and shown to possess significant in vitro antifungal activities. These compounds, through their structural configuration, provide a basis for the development of novel fungicides. For instance, certain succinimide derivatives have demonstrated promising inhibitory activities against a broad spectrum of fungi, indicating the potential antimicrobial applications of related compounds (Cvetković et al., 2019).
Hypoglycemic and Anti-inflammatory Properties
The synthesis and screening of compounds with thiazolidine-dione and morpholine functionalities have indicated their potential in vivo hypoglycemic activity and in vitro anti-inflammatory activity. Such studies suggest that compounds containing these functional groups could be further explored for therapeutic applications, particularly in treating conditions like diabetes and inflammation (Karumanchi et al., 2019).
Electrocatalytic and Sensing Applications
Compounds incorporating morpholine derivatives and related functionalities have been explored for their electrocatalytic properties, such as the electrochemical oxidation of NADH. This indicates potential applications in the development of electrochemical sensors and devices, highlighting the versatility of these compounds in both synthetic chemistry and materials science (Wu et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-6-8-16(9-7-15)24-20(25)14-19(22(24)27)29-18-5-3-2-4-17(18)21(26)23-10-12-28-13-11-23/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGQKMMFSVWXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733928.png)
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)
![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)


![ethyl 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2733937.png)



![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)